Dipentaerythritol pentaacrylate

Description

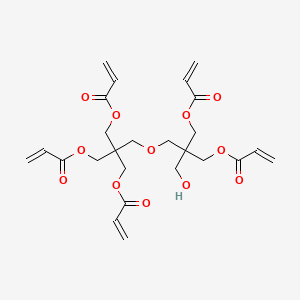

Structure

2D Structure

Propriétés

IUPAC Name |

[2-(hydroxymethyl)-3-prop-2-enoyloxy-2-[[3-prop-2-enoyloxy-2,2-bis(prop-2-enoyloxymethyl)propoxy]methyl]propyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O12/c1-6-19(27)33-14-24(11-26,15-34-20(28)7-2)12-32-13-25(16-35-21(29)8-3,17-36-22(30)9-4)18-37-23(31)10-5/h6-10,26H,1-5,11-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXWLSDYDXPENO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(CO)(COCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C)COC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82200-28-0 | |

| Record name | 2-Propenoic acid, 1,1′-[2-[[3-hydroxy-2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]propoxy]methyl]-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82200-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7041887 | |

| Record name | Dipentaerythritol pentaacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA; Other Solid; Water or Solvent Wet Solid | |

| Record name | 2-Propenoic acid, 1,1'-[2-[[3-hydroxy-2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]propoxy]methyl]-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

60506-81-2 | |

| Record name | Dipentaerythritol pentaacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60506-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipentaerythritol pentaacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060506812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-[2-[[3-hydroxy-2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]propoxy]methyl]-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipentaerythritol pentaacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[3-hydroxy-2,2-bis[[(1-oxoallyl)oxy]methyl]propoxy]methyl]-2-[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPENTAERYTHRITOL PENTAACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U88TPI58VI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Dipentaerythritol Pentaacrylate

Esterification Reactions for Dipentaerythritol (B87275) Pentaacrylate Synthesis

The most common method for synthesizing dipentaerythritol pentaacrylate is the direct esterification of dipentaerythritol with acrylic acid. chembk.com This reaction involves the combination of the polyol (dipentaerythritol) with a carboxylic acid (acrylic acid) to form an ester and water.

Catalytic Systems and Reaction Kinetics Optimization

The esterification of dipentaerythritol is typically catalyzed by an acid. nih.gov Various catalysts have been explored to improve reaction rates and yields.

Acid Catalysts: Strong acids like p-toluenesulfonic acid and sulfuric acid are effective catalysts. nih.govgoogle.com For instance, using p-toluenesulfonic acid as a catalyst in the synthesis of dipentaerythritol hexaacrylate from dipentaerythritol and acrylic acid has been reported. chembk.com Solid acid catalysts, such as stannous oxide or sodium aluminate, have also been employed to facilitate the reaction and simplify catalyst removal. google.com

Reaction Kinetics: The kinetics of esterification are influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. Studies on the esterification of pentaerythritol (B129877) have shown that reaction rates are significantly dependent on the type of carboxylic acid used. dntb.gov.ua Optimizing these parameters is crucial for achieving high conversion rates and minimizing side reactions.

Process Parameters and Yield Enhancement Strategies

Several process parameters can be manipulated to enhance the yield and purity of this compound.

Molar Ratio: The molar ratio of acrylic acid to dipentaerythritol is a key factor. An excess of acrylic acid is often used to drive the reaction towards the formation of the desired penta- and hexa-acrylates. For example, a molar ratio of acrylic acid to dipentaerythritol of 7.2:1 has been found to be optimal in certain studies, resulting in a 71.4% yield of dipentaerythritol hexaacrylate. chembk.com

Solvent and Water Removal: The use of a solvent that forms an azeotrope with water, such as toluene (B28343) or xylene, is common. google.com This facilitates the removal of water produced during the esterification, shifting the equilibrium towards the product side and increasing the yield. The reaction is often carried out under reduced pressure to aid in the removal of water. google.com

Polymerization Inhibitors: To prevent the polymerization of acrylic acid and the resulting acrylate (B77674) esters, polymerization inhibitors are essential. Compounds like hydroquinone (B1673460) monomethyl ether (MEHQ), thiodiphenylamine, and 2,6-di-tert-butyl-4-methylphenol are frequently added to the reaction mixture. google.comsigmaaldrich.com

Table 1: Example of Reaction Conditions for Dipentaerythritol Acrylate Synthesis

| Parameter | Value | Reference |

| Reactants | Dipentaerythritol, Acrylic Acid | google.com |

| Catalyst | p-Toluenesulfonic Acid | chembk.comgoogle.com |

| Solvent | Toluene | google.com |

| Polymerization Inhibitor | Thiodiphenylamine, 2,6-di-tert-butyl-4-methylphenol | google.com |

| Pressure | -0.04 to -0.08 MPa | google.com |

| Acid to Alcohol Molar Ratio | 7.2:1 | chembk.com |

Transesterification Routes for Pentaacrylate Production

Transesterification offers an alternative pathway for the synthesis of polyacrylates. nih.govacs.orgacs.orgresearchgate.netrsc.org This method involves the reaction of an existing ester with an alcohol in the presence of a catalyst to exchange the alkoxy group. While less common for the direct synthesis of DPEPA from dipentaerythritol, the principles of transesterification are relevant in the broader context of polyacrylate synthesis and modification.

For instance, functional polyacrylates can be synthesized through the transesterification of poly(pentafluorophenyl acrylate) catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). acs.orgacs.org This demonstrates the versatility of transesterification in creating diverse acrylate polymers.

Multi-Step Synthesis Approaches Incorporating Protection-Deprotection Strategies

For complex molecules or to achieve specific functionalities, multi-step synthesis involving protection and deprotection of hydroxyl groups can be employed. While detailed examples for DPEPA are not extensively documented in the provided search results, the concept is a fundamental strategy in organic synthesis. rsc.orgnih.govsyrris.jp In the context of DPEPA, this could theoretically involve selectively protecting some of the hydroxyl groups of dipentaerythritol, reacting the remaining free hydroxyls with acrylic acid, and then deprotecting the protected groups. This would allow for precise control over the degree of acrylation.

Purification Techniques and Purity Assessment in Research-Scale Synthesis

After the synthesis, the crude product contains the desired this compound, along with unreacted starting materials, by-products, catalyst, and solvent. Purification is a critical step to obtain a product with the required purity for subsequent applications.

A typical purification process involves several steps:

Neutralization: The acidic catalyst is neutralized by washing the reaction mixture with an alkaline solution, such as sodium hydroxide, until the pH is neutral. google.com

Washing: The organic layer is then washed with water to remove any remaining salts and water-soluble impurities. google.com

Solvent Removal: The solvent is removed by distillation, often under vacuum, to yield the crude product. google.com

Further Purification: For higher purity, techniques like column chromatography or molecular distillation can be employed. nih.gov

Impact of Minor Ingredients and By-products on Subsequent Polymerization

The purity of this compound is crucial for its performance in polymerization processes. Minor impurities and by-products can have a significant impact:

Unreacted Acrylic Acid: Residual acrylic acid can affect the polymerization kinetics and the properties of the final polymer. It can also cause corrosion issues.

Lower Acrylated Esters: The presence of di-, tri-, and tetra-acrylates of dipentaerythritol will alter the crosslinking density and, consequently, the mechanical and chemical properties of the resulting polymer. polysciences.com

Polymerization Inhibitors: While necessary during synthesis, residual inhibitors can slow down or prevent the desired polymerization of the final product if not removed or their concentration is not controlled.

Polymerization Mechanisms and Kinetic Investigations of Dipentaerythritol Pentaacrylate Systems

Radical Photopolymerization Mechanisms of Acrylate (B77674) Functional Groups

The photopolymerization of DPEPA proceeds via a free-radical chain-growth mechanism, which is initiated by the photochemical cleavage of a photoinitiator. This process involves initiation, propagation, and termination steps, ultimately leading to the formation of a three-dimensional polymer network.

Photoinitiation Dynamics and Quantum Yield Studies

The selection of a photoinitiator is paramount for efficient curing. For instance, bisacylphosphine oxide (BAPO) photoinitiators are known for their high quantum yields and are effective in initiating the polymerization of acrylate formulations. nih.gov The photoinitiation rate is directly proportional to the quantum yield, the molar absorptivity of the initiator at the irradiation wavelength, and the incident light intensity. acs.org

Table 1: Representative Dissociation Quantum Yields (Φ) for Selected Photoinitiators in Acrylate Systems

| Photoinitiator | Abbreviation | Quantum Yield (Φ) | Reference |

| 2,2-Dimethoxy-2-phenylacetophenone | DMPA | 0.38 | rsc.org |

| Bis(2,4,6-trimethylbenzoyl)-phenylphosphine oxide | BAPO | 0.85 | rsc.org |

| 1-Hydroxycyclohexyl phenyl ketone | Irgacure 184 | Not Specified | |

| 2-Hydroxy-2-methyl-1-phenyl-propan-1-one | Darocur 1173 | Not Specified |

This table presents representative data for common photoinitiators used in acrylate photopolymerization and may not reflect the exact values in a DPEPA-specific system.

Influence of Light Source Parameters (Intensity, Wavelength) on Reaction Rates

The rate of photopolymerization in DPEPA systems is significantly influenced by the parameters of the light source, namely its intensity and wavelength. The reaction rate generally increases with increasing light intensity, as a higher photon flux leads to a greater concentration of initiating radicals. nih.gov However, at very high intensities, the rate may become limited by other factors such as monomer diffusion.

The wavelength of the UV light source must overlap with the absorption spectrum of the photoinitiator to ensure efficient radical generation. The use of monochromatic light sources, such as lasers or LEDs, allows for precise control over the initiation process. Studies on other acrylate systems have shown that the curing depth and polymerization rate can be tailored by adjusting the wavelength and intensity of the light source. bu.edu For instance, using a lower concentration of a photobleaching initiator can allow for deeper light penetration and through-thickness curing in thick samples. nih.gov

Thermal Polymerization Pathways and Initiator Systems

While photopolymerization is the most common method for curing DPEPA, thermal polymerization offers an alternative pathway. This process is initiated by the thermal decomposition of a thermal initiator, which generates free radicals. Common thermal initiators for acrylate polymerization include azo compounds, such as 2,2'-azobis(isobutyronitrile) (AIBN), and peroxides.

The rate of thermal decomposition of the initiator, and thus the rate of polymerization, is highly dependent on the temperature. The kinetics of thermal decomposition are often characterized by the activation energy (Ea) and the pre-exponential factor (A). Studies on the thermal decomposition of AIBN have shown that these parameters can be influenced by the solvent and the physical state of the initiator. researchgate.netpku.edu.cn

Table 2: Thermal Decomposition Kinetic Parameters for AIBN

| Method | Activation Energy (Ea) (kJ mol⁻¹) | Pre-exponential Factor (A) (s⁻¹) | Reference |

| Friedman method | 122 | Not Specified | researchgate.net |

| Ozawa method | 124 (initial) | Not Specified | researchgate.net |

| Mampel power law (in aniline) | 139.93 | Not Specified | pku.edu.cn |

This table provides kinetic data for the thermal decomposition of AIBN, a common thermal initiator, which can be used to initiate the polymerization of acrylate systems like those containing DPEPA.

Michael Addition Reactions in Cross-Linked Network Formation

Michael addition chemistry provides a versatile and efficient alternative to radical polymerization for the formation of cross-linked networks from DPEPA. This reaction involves the conjugate addition of a nucleophile to the electron-deficient acrylate groups of DPEPA.

Nucleophile-Initiated Thiol-Acrylate Chemistry

The thiol-acrylate Michael addition is a "click" reaction that proceeds rapidly and with high specificity under mild conditions, often catalyzed by a base or a nucleophile. researchgate.net This reaction involves the addition of a multifunctional thiol to the acrylate groups of DPEPA, leading to the formation of a thioether linkage. The kinetics of this reaction are influenced by several factors, including the nature of the catalyst, the structure of the thiol and acrylate, and the reaction temperature. nsf.govrsc.org

Real-time infrared (RTIR) spectroscopy is a powerful tool for monitoring the kinetics of thiol-acrylate reactions by tracking the disappearance of the characteristic thiol and acrylate vibrational bands. researchgate.netresearchgate.net Kinetic studies have shown that the reaction can proceed to high conversions in a relatively short period. researchgate.net

Table 3: Representative Kinetic Data for Thiol-Acrylate Michael Addition Reactions

| System | Catalyst | Rate Constant (k) | Comments | Reference |

| Multifunctional Thiol and Acrylate | Primary Amine | Not Specified | Rapid 1-to-1 addition | researchgate.net |

| Thiol and Acrylate | Diphenylphosphine (DPP) | Not Specified | Efficient catalysis | rsc.org |

| Thiol and Acrylate | Triethylamine (TEA) | Not Specified | Slower than phosphine (B1218219) catalysts | rsc.org |

This table presents qualitative kinetic information for thiol-acrylate Michael additions, highlighting the efficiency of different catalyst systems.

Amine-Acrylate Conjugate Addition Mechanisms

Amines can also act as nucleophiles in Michael addition reactions with the acrylate groups of DPEPA. This aza-Michael addition reaction is a robust method for forming cross-linked networks. Research has demonstrated the reaction between DPEPA and branched polyethyleneimine (BPEI), where the primary amine groups of BPEI add to the acrylate functionalities of DPEPA. researchgate.net This reaction can proceed without a catalyst and at ambient temperatures. researchgate.net

The kinetics of the amine-acrylate reaction can be influenced by the structure of the amine and the acrylate, as well as the reaction conditions. For instance, the reaction rate can be significantly accelerated using microwave irradiation. nih.gov The progress of the reaction can be monitored by techniques such as Fourier-transform infrared (FTIR) spectroscopy, which can track the conversion of the acrylate groups. upc.edu

Table 4: Representative Conditions for Amine-Acrylate Conjugate Addition

| Acrylate | Amine | Conditions | Outcome | Reference |

| Methyl Acrylate | Benzylamine | Microwave, 70°C, 10 min | High yield of addition product | nih.gov |

| Hexanediol Diacrylate & Bisphenol-A Glycerolate Diacrylate | Diethylenetriamine | Room Temperature | Formation of a cross-linked network | upc.edu |

| Dipentaerythritol (B87275) Pentaacrylate | Branched Polyethyleneimine | Ethanol, Ambient | Formation of amine-'reactive' nano-complexes | researchgate.net |

This table provides examples of reaction conditions for amine-acrylate conjugate additions, including a specific example with DPEPA.

Atom Transfer Radical Polymerization (ATRP) and Gelation Phenomena

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. epa.govugent.be In the context of multifunctional monomers like dipentaerythritol pentaacrylate, ATRP offers a unique platform to study the process of gelation, which is the formation of a cross-linked polymer network.

Effect of Cross-linker Multiplicity on Gel Point Determination

The functionality of the cross-linking agent, referred to as multiplicity, plays a crucial role in determining the gel point, which is the point in a polymerization reaction where a macroscopic gel is formed. In a study by Van Camp et al. (2010), the ATRP of methyl acrylate (MA) was carried out in the presence of various cross-linkers with different functionalities, including this compound (5A). ugent.be

The research demonstrated that for a constant molar concentration of the cross-linker, the gel point occurred at progressively lower monomer conversions as the multiplicity of the cross-linker increased. ugent.be This is because cross-linkers with higher functionality introduce more branching points per molecule, leading to a more rapid formation of the polymer network.

The experimental gel points for the ATRP of MA with different cross-linkers at a constant molar ratio of monomer to initiator to cross-linker ([M]₀/[I]₀/[X]₀ = 50/1/1) are presented below.

Table 1: Experimental Gel Points for ATRP of Methyl Acrylate with Various Cross-linkers Data extracted from Van Camp et al. (2010) ugent.be

| Cross-linker | Multiplicity (f) | Monomer Conversion at Gel Point (%) |

|---|---|---|

| Ethylene glycol diacrylate (2A) | 2 | No gelation |

| Trimethylolpropane triacrylate (3A) | 3 | 45 |

| Pentaerythritol (B129877) tetraacrylate (4A) | 4 | 38 |

| This compound (5A) | 5 | 33 |

Kinetic Profiles and Monomer Conversion Studies in ATRP Systems

The kinetics of ATRP are characterized by a linear increase in the natural logarithm of the initial monomer concentration divided by the monomer concentration at time t (ln([M]₀/[M])) versus time, indicating a constant concentration of propagating radicals. cmu.edudtic.mil The rate of polymerization in ATRP is influenced by several factors, including the concentrations of the initiator, catalyst, and deactivator. cmu.edu

In the copolymerization of a monofunctional monomer like methyl acrylate with a multifunctional cross-linker such as this compound, the monomer conversion is monitored over time to understand the reaction kinetics. The conversion of the monomer can be determined using techniques like gas chromatography (GC) by taking samples from the reaction mixture at different time intervals. ugent.bedtic.mil

A representative kinetic profile for the ATRP of methyl acrylate in the presence of a multifunctional acrylate cross-linker would show a steady increase in monomer conversion over time. The rate of conversion will be dependent on the specific reaction conditions.

Table 2: Representative Monomer Conversion Data for ATRP of Methyl Acrylate with a Multifunctional Acrylate Cross-linker This data is representative and illustrates a typical kinetic profile.

| Time (minutes) | Monomer Conversion (%) | ln([M]₀/[M]) |

|---|---|---|

| 0 | 0 | 0 |

| 30 | 15 | 0.16 |

| 60 | 28 | 0.33 |

| 90 | 40 | 0.51 |

| 120 | 50 | 0.69 |

| 150 | 58 | 0.87 |

Advanced Kinetic Analysis Methodologies

To gain a deeper understanding of the polymerization kinetics of complex systems involving this compound, several advanced analytical techniques are employed. These methods allow for real-time, in-situ monitoring of the polymerization process.

Real-Time Infrared Spectroscopy (RTIR) for Double Bond Conversion Monitoring

Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the extent of polymerization by tracking the decrease in the concentration of reactive double bonds. researchgate.netsci-hub.seresearchgate.net In acrylate-based systems, the disappearance of the C=C double bond absorption peak, typically around 1635 cm⁻¹, is monitored as a function of time. researchgate.netresearchgate.net The degree of conversion can be calculated by comparing the peak area or height at a given time to its initial value. sci-hub.se

This method provides continuous data on the rate and extent of polymerization, offering valuable insights into the reaction kinetics.

Table 3: Representative Data for Double Bond Conversion of a this compound Formulation using RTIR This data is representative of a typical photopolymerization profile.

| Irradiation Time (seconds) | C=C Peak Absorbance (normalized) | Double Bond Conversion (%) |

|---|---|---|

| 0 | 1.00 | 0 |

| 10 | 0.65 | 35 |

| 20 | 0.40 | 60 |

| 30 | 0.25 | 75 |

| 40 | 0.18 | 82 |

| 50 | 0.15 | 85 |

Photo-Differential Scanning Calorimetry (Photo-DSC) for UV Curability Assessment

Photo-Differential Scanning Calorimetry (Photo-DSC) is a thermal analysis technique used to study the kinetics of UV-curable systems. mdpi.comnetzsch.com It measures the heat flow associated with the polymerization reaction as a function of time or temperature upon exposure to UV radiation. mdpi.com The exothermic heat of polymerization is directly proportional to the extent of the reaction.

By analyzing the exotherm, key parameters such as the time to peak exotherm, the total heat of polymerization, and the degree of cure can be determined. mdpi.comnetzsch.com This information is critical for assessing the UV curability of formulations containing this compound and for optimizing curing conditions. mdpi.com

A typical Photo-DSC thermogram for a UV-curable acrylate formulation shows a sharp exothermic peak upon initiation of UV irradiation, with the area under the peak representing the total enthalpy of polymerization.

Table 4: Representative Photo-DSC Data for a UV-Curable Formulation Containing this compound This data is representative of a typical Photo-DSC experiment.

| Time (seconds) | Heat Flow (mW) |

|---|---|

| 0 | 0 |

| 5 | 0.5 |

| 10 | 5.2 |

| 15 | 12.8 |

| 20 | 8.5 |

| 25 | 4.1 |

| 30 | 1.5 |

| 35 | 0.5 |

Microdielectrometry (DEA) for In-situ Polymerization Process Monitoring

Microdielectrometry, or Dielectric Analysis (DEA), is an in-situ technique that monitors the changes in the dielectric properties of a material as it cures. netzsch.comnetzsch.comradtech2020.com As the polymerization of this compound proceeds, the viscosity of the system increases, and the mobility of ions and dipoles is restricted. netzsch.comnetzsch.com This change in mobility is reflected in the dielectric properties, such as the ion viscosity (a measure of the reciprocal of conductivity) and the loss factor.

By tracking the ion viscosity over time, one can monitor the progress of the curing reaction, identify key events like the point of maximum flow, the onset of gelation, and the end of the cure. radtech2020.com DEA is particularly useful for in-situ monitoring in manufacturing processes. netzsch.comnetzsch.com

Table 5: Representative DEA Data for the Curing of a this compound Formulation This data is representative, showing the change in ion viscosity during curing.

| Time (minutes) | Ion Viscosity (Log(Ohm·cm)) | Curing State |

|---|---|---|

| 0 | 7.5 | Liquid |

| 5 | 8.0 | Viscosity Increase |

| 10 | 9.5 | Gelation Onset |

| 15 | 11.0 | Curing |

| 20 | 12.0 | End of Cure |

| 25 | 12.1 | Fully Cured |

Factors Influencing Polymerization Efficacy and Network Architectures

The polymerization of multifunctional monomers like this compound (DPEPA) is a complex process governed by several interconnected factors. The efficacy of the polymerization and the architecture of the resulting polymer network are highly dependent on the reaction conditions. Key variables include the concentration of the monomer, the viscosity of the reaction medium, and the presence of either reactive or non-reactive diluents. Understanding these factors is critical for controlling the final properties of the cross-linked material.

Monomer Concentration and Reaction Medium Viscosity Effects

The concentration of the monomer and the resulting viscosity of the reaction medium are pivotal in dictating the kinetics of polymerization in DPEPA systems. Generally, an increase in the concentration of a multifunctional monomer leads to a higher rate of polymerization due to the greater availability of reactive double bonds. However, this is often accompanied by a significant increase in the initial viscosity of the system.

The viscosity of the polymerizing system plays a dual role. In the initial stages, a higher viscosity can restrict the mobility of initiator radicals and monomer molecules, but as polymerization proceeds, it becomes a dominant factor limiting the reaction. As the polymer network forms, the system's viscosity rises sharply, leading to a phenomenon known as autoacceleration (the gel effect), where the termination reactions, which are highly dependent on the diffusion of large polymer radicals, are slowed down. This leads to a rapid increase in the polymerization rate.

However, as the network becomes more rigid, the mobility of all species, including unreacted monomers, becomes severely restricted. This diffusion limitation can lead to an early cessation of the polymerization, resulting in a significant amount of unreacted pendant acrylate groups being trapped within the glassy network. Consequently, the final degree of conversion is often incomplete. Studies on various polymer systems have shown that as the degree of polymerization increases, the viscosity also increases due to greater friction between the growing polymer chains. researchgate.net Research on other acrylate systems demonstrates a clear relationship between viscosity and the final photopolymerization conversion (PDC). For instance, as the viscosity of a formulation was decreased from 5000 to 1000 cp, the final PDC increased from 42% to 60%. researchgate.net This is because lower viscosity enhances molecular mobility, allowing more monomer units to reach active radical sites before the network vitrifies.

Table 1: Effect of Reaction Medium Viscosity on Polymerization Parameters

| Viscosity (cp) | Final Degree of Conversion (%) | Polymerization Rate (mol L⁻¹ s⁻¹) |

|---|---|---|

| 5000 | 42 | 2.98 x 10⁻² |

| 3000 | 51 | 3.65 x 10⁻² |

| 1000 | 60 | 4.53 x 10⁻² |

Data derived from studies on acrylate systems, illustrating a general trend applicable to DPEPA. researchgate.net

Role of Reactive Diluents in Polymerization Rate Acceleration

The addition of a reactive diluent can lead to a significant acceleration of the polymerization rate and a higher ultimate degree of conversion. nist.gov By lowering the system's viscosity, the diluent facilitates more efficient diffusion of monomers and radicals, delaying the onset of vitrification and allowing the reaction to proceed to a greater extent. researchgate.net For example, in studies of viscous dimethacrylate monomers like bis-GMA, the addition of a less viscous reactive diluent like triethylene glycol dimethacrylate (TEGDMA) dramatically increases both the polymerization rate and the final conversion. nist.govmdpi.com

This effect is attributed to several factors:

Increased Mobility: The diluent acts as a solvent for the more viscous DPEPA, allowing for greater translational and rotational freedom of the reacting molecules. nist.govresearchgate.net

Delayed Vitrification: By lowering the initial viscosity and the glass transition temperature (Tg) of the forming network, the system remains in a more mobile, rubbery state for a longer duration, permitting higher conversion.

Modified Network Structure: The incorporation of a different monomer can alter the final network architecture, potentially reducing internal stresses. researchgate.net

Investigation of Degree of Conversion (DC) and its Methodologies

The degree of conversion (DC) is one of the most critical parameters for characterizing the polymerization of DPEPA. It quantifies the percentage of acrylate double bonds that have reacted to form the polymer network. A higher DC generally correlates with improved mechanical properties, chemical resistance, and thermal stability of the cured material. Several analytical techniques are employed to measure the DC, with Fourier Transform Infrared (FTIR) Spectroscopy and Differential Scanning Calorimetry (DSC) being the most prominent. mdpi.commdpi.comnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is the most widely used technique for determining the DC in acrylate-based systems. mdpi.comscielo.br The method is based on monitoring the decrease in the concentration of carbon-carbon double bonds (C=C) as they are consumed during polymerization.

Methodology: The analysis involves measuring the absorbance of the C=C stretching vibration peak, which typically appears at approximately 1637 cm⁻¹. mdpi.com This peak's intensity is compared before and after polymerization. To account for variations in sample thickness, the intensity of the acrylate C=C peak is often normalized against an internal standard reference peak that does not change during the reaction, such as the carbonyl (C=O) stretching band. researchgate.net

Real-Time Analysis: Modern FTIR techniques, such as Attenuated Total Reflection (ATR)-FTIR, allow for real-time monitoring of the polymerization kinetics, providing data on the rate of conversion as the reaction proceeds. mdpi.comresearchgate.net

Photo-Differential Scanning Calorimetry (Photo-DSC): Photo-DSC is a powerful thermal analysis technique for studying the kinetics of photopolymerization. mdpi.com It measures the heat released (exothermic heat flow) from the sample as a function of time or temperature during UV irradiation.

Methodology: The total heat evolved during the reaction is directly proportional to the total number of double bonds that have reacted. By integrating the area under the exothermic peak, the total enthalpy of polymerization (ΔH) can be determined. researchgate.netnih.gov The DC at any given time can be calculated by comparing the heat evolved up to that point with the theoretical enthalpy for 100% conversion of the acrylate groups. mdpi.com

Kinetic Information: Photo-DSC provides valuable kinetic data, including the induction period, the rate of polymerization (proportional to the heat flow), and the time to reach the maximum rate. Studies show that increasing UV light intensity leads to a higher and faster curing rate. mdpi.comnih.gov

Table 2: Comparison of Common Methodologies for Determining Degree of Conversion (DC)

| Methodology | Principle | Advantages | Disadvantages |

|---|---|---|---|

| FTIR Spectroscopy | Measures the decrease in C=C bond absorption (e.g., at 1637 cm⁻¹). mdpi.comscielo.br | High reliability, can be used for real-time analysis (ATR-FTIR), relatively simple. mdpi.commdpi.com | Requires thin samples for transmission mode; spectral overlap can be an issue. |

| Photo-DSC | Measures the exothermic heat flow during polymerization. mdpi.com | Provides detailed kinetic data (rate, enthalpy), sensitive to reaction changes. researchgate.netnih.gov | Requires knowledge of the theoretical reaction enthalpy for absolute DC values. |

| Raman Spectroscopy | Similar to FTIR, monitors the vibration of C=C bonds. | Less interference from water, can analyze thicker samples. | Weaker signal than FTIR, potential for fluorescence interference. |

| Solid-State NMR | Quantifies different carbon environments (monomer vs. polymer). | Provides detailed structural information, highly accurate. | Expensive, time-consuming, requires specialized equipment. |

Applications of Dipentaerythritol Pentaacrylate in Advanced Material Fabrication

Development of Cross-Linked Polymeric Networks for Enhanced Performance

The capacity of DPEPA to form complex, three-dimensional polymeric networks is central to its utility. When incorporated into a polymer formulation, each DPEPA molecule can connect multiple polymer chains, leading to a significant increase in cross-link density. This structural attribute is directly responsible for the enhanced macroscopic properties observed in materials formulated with this monomer.

Design of Highly Branched and Network Structures

The design of advanced polymers often targets the creation of highly branched or network architectures to achieve specific performance goals. DPEPA, with its multiple acrylate (B77674) functional groups, serves as an effective branching and cross-linking agent. During polymerization, typically initiated by UV radiation or electron beam, the acrylate groups react to form a robust three-dimensional structure.

The polymerization process transforms the liquid monomer into a solid, highly cross-linked network. The structure of DPEPA allows for extensive branching, leading to materials with a globular and dendritic architecture. This results in polymers with distinct properties compared to their linear counterparts, such as lower viscosity in solution before curing and higher solubility. The ability to control the degree of branching by adjusting the concentration of DPEPA allows for the precise tailoring of the final polymer's properties. This makes it a key component in the synthesis of materials ranging from densely cross-linked hardcoats to more flexible, yet durable, composites.

Mechanistic Studies on Network Structure and Macroscopic Properties (e.g., Mechanical Robustness, Thermal Performance)

The macroscopic properties of polymers are intrinsically linked to their underlying molecular network structure. For polymers incorporating DPEPA, the high density of cross-links imparts significant improvements in both mechanical robustness and thermal performance. The covalent bonds forming the network structure restrict the movement of polymer chains, which translates to increased hardness, rigidity, and resistance to deformation.

Research has shown that increasing the functionality of acrylate monomers in a formulation leads to higher glass transition temperatures (Tg) and improved hardness. The presence of DPEPA contributes to a densely packed network, enhancing properties like tensile strength and abrasion resistance. icrc.ac.ir This is because the stress applied to the material is distributed across the extensive network of covalent bonds, preventing localized failure. Thermally, the cross-linked structure is more stable at elevated temperatures, as more energy is required to induce chain mobility and, eventually, degradation.

Table 1: Impact of Multifunctional Acrylates on Polymer Properties This table presents illustrative data showing the typical effects of increasing the concentration of a high-functionality acrylate like DPEPA on the mechanical and thermal properties of a polymer network.

| DPEPA Content (% by weight) | Pencil Hardness | Tensile Strength (MPa) | Glass Transition Temperature (Tg) (°C) |

|---|---|---|---|

| 0% (Control) | HB | 25 | 55 |

| 10% | 2H | 40 | 70 |

| 20% | 4H | 55 | 85 |

| 30% | 6H | 65 | 95 |

Research on Flame Retardancy in Polymer Composites

Enhancing the flame retardancy of polymeric materials is crucial for safety in numerous applications. Research in this area has explored the incorporation of phosphorus-containing compounds, which can act in both the gas phase and the condensed phase to inhibit combustion. The polyol backbone of dipentaerythritol (B87275) is a suitable scaffold for creating effective flame retardants.

While DPEPA itself is not inherently flame retardant, its structure can be chemically modified to incorporate flame-retardant elements like phosphorus. For instance, phosphorus-based flame retardants can be synthesized from derivatives of pentaerythritol (B129877). mdpi.com These compounds function by promoting the formation of a stable char layer on the polymer surface when exposed to heat. nih.gov This char acts as an insulating barrier, slowing the transfer of heat to the underlying material and limiting the release of flammable volatile compounds into the gas phase. nih.gov The effectiveness of such flame retardants is often measured by parameters like the Limiting Oxygen Index (LOI) and reductions in peak heat release rate during combustion tests. mdpi.comresearchgate.net

High-Performance Coatings and Adhesives Technologies

In the realm of coatings and adhesives, DPEPA is utilized to formulate products that offer rapid processing and superior performance. Its high reactivity and ability to form durable networks are particularly advantageous in technologies like UV curing.

Research on UV-Curable Coatings and Inks: Investigations into Curing Efficiency and Material Durability

UV-curable coatings and inks rely on the rapid, photoinitiated polymerization of monomers and oligomers to form a solid film. DPEPA is a preferred monomer in these systems due to its high number of reactive sites, which leads to a very fast cure response. icrc.ac.ir Upon exposure to UV light in the presence of a photoinitiator, the acrylate groups on DPEPA readily polymerize, contributing to a high degree of cross-linking in a matter of seconds.

This efficient curing process is not only energy-saving but also results in coatings with exceptional durability. google.com The resulting highly cross-linked film exhibits excellent hardness, scratch resistance, abrasion resistance, and chemical resistance. icrc.ac.irjustia.com These properties are essential for protective coatings on a variety of substrates, including wood, plastic, and metal. bibliotekanauki.pl The control over cross-link density afforded by DPEPA allows formulators to balance properties like hardness and flexibility to meet the demands of specific applications. feiplar.com

Table 2: Performance of UV-Curable Coatings with DPEPA This table provides representative data on how incorporating DPEPA can enhance the curing and final properties of a UV-curable coating formulation.

| Formulation | Curing Speed (m/min at 120 W/cm) | Pencil Hardness | Solvent Resistance (MEK double rubs) |

|---|---|---|---|

| Standard Acrylate Oligomer | 10 | F | 50 |

| + 15% DPEPA | 25 | 3H | >200 |

| + 30% DPEPA | 40 | 5H | >200 |

Studies on Bonding Mechanisms with Various Substrates

The effectiveness of an adhesive is determined by its ability to form a strong and durable bond with a substrate. Adhesives formulated with DPEPA can bond to various materials through a combination of mechanisms, including mechanical interlocking and chemical adhesion. This is particularly relevant in demanding applications like dental adhesives, where bonding to substrates such as zirconia is required. researchgate.net

When an adhesive containing DPEPA is applied, its low viscosity before curing allows it to flow into microscopic pores and irregularities on the substrate surface. Upon curing, the polymer network becomes physically entangled with the surface, creating a strong micromechanical bond. mdpi.com

Furthermore, chemical interactions can contribute significantly to adhesion. For example, phosphate (B84403) ester monomers derived from DPEPA have been studied for their ability to bond to dental and metallic substrates. researchgate.netresearchgate.net The phosphate groups can form strong ionic or coordinate bonds with metal oxides on the surface of materials like zirconia (ZrO₂), creating a durable chemical link between the adhesive and the substrate. researchgate.net This dual mechanism of mechanical interlocking and chemical bonding results in robust adhesion for a wide range of applications. mdpi.com

Research on Thermal Stability and Long-Term Performance in Adhesive Formulations

The inclusion of multifunctional acrylates like Dipentaerythritol pentaacrylate in adhesive formulations is a critical strategy for enhancing their thermal stability and long-term performance. The high cross-linking density imparted by this monomer creates a more robust and rigid polymer network, which is inherently more resistant to thermal degradation. sapub.orgmdpi.com Research into the thermal degradation of acrylic pressure-sensitive adhesives, which are chemically similar, reveals that the primary decomposition pathways involve chain scission and side-chain reactions. researchgate.netresearchgate.net The thermal decomposition of such adhesives is typically studied using methods like pyrolysis-gas chromatography to identify the breakdown products, which provides insight into the material's thermal resistance. researchgate.netsemanticscholar.org

In formulations containing this compound, the extensive three-dimensional network created during polymerization requires significantly more energy to break down, thus elevating the decomposition temperature of the adhesive. nih.gov This increased thermal stability is crucial for applications where the adhesive will be exposed to high temperatures, such as in the electronics and automotive industries. researchgate.net The dense network also limits the mobility of polymer chains, which can slow down the chemical processes that lead to degradation over time, thereby improving the long-term performance and reliability of the adhesive bond. google.com While direct studies on adhesives formulated with this compound are specific, the principles of thermal degradation in acrylic polymers suggest that its high functionality is a key contributor to improved heat resistance and durability. researchgate.net

Table 1: Factors Influencing Thermal Stability of Acrylic Adhesives

| Factor | Influence on Thermal Stability | Rationale |

| Cross-linking Density | Increases | A higher density of cross-links, as provided by multifunctional monomers like this compound, creates a more rigid network that requires more energy to break down. sapub.orgmdpi.com |

| Polymer Structure | Varies | The inherent thermal stability of the polymer backbone influences the overall performance of the adhesive. mdpi.com |

| Additives | Can Increase or Decrease | Antioxidants and stabilizers can enhance thermal resistance, while other additives might lower the degradation temperature. mdpi.com |

| Curing Process | Influences | The method and completeness of the curing process affect the final network structure and its ability to withstand heat. specialchem.com |

Biomedical and Biocompatible Material Engineering

In the field of tissue engineering, hydrogels are highly valued for their tissue-like physical properties and their ability to support cell growth. researchgate.net The synthesis of these hydrogels often involves the cross-linking of hydrophilic polymers to form a three-dimensional network that can absorb large amounts of water. nih.gov this compound, with its multiple reactive acrylate groups, can serve as an effective cross-linking agent in the fabrication of hydrogels. sapub.org When incorporated into a hydrogel formulation with other monomers, it can participate in polymerization reactions, such as photocrosslinking, to create a stable and durable hydrogel network. sapub.orgresearchgate.net

The degree of cross-linking is a critical parameter in hydrogel design as it influences the mechanical properties, swelling behavior, and degradation rate of the scaffold—all of which are important for tissue regeneration. nih.gov The use of a highly functional cross-linker like this compound allows for precise control over these properties. sapub.org By varying the concentration of this monomer, researchers can tailor the stiffness and porosity of the hydrogel to mimic that of the target tissue, thereby creating a more suitable microenvironment for cell attachment, proliferation, and differentiation. nih.gov While this compound is not typically the primary monomer in hydrogel synthesis, its role as a cross-linker is vital for engineering hydrogels with the specific characteristics required for advanced tissue engineering applications. nih.gov

The development of effective drug delivery systems is a significant area of biomedical research, with a focus on controlling the rate and location of drug release to improve therapeutic outcomes. Polymeric films and particles are often used to encapsulate drugs, and their properties can be tailored to achieve a desired release profile. nih.gov Research has indicated that Dipentaerythritol penta-/hexa-acrylate may be used in the preparation of nanoporous polymeric thin films for drug delivery systems. specialchem.comnih.gov

The principle behind this application lies in the ability of this compound to form a densely cross-linked polymer network. specialchem.com During the polymerization process, the degree of cross-linking can be controlled to create a matrix with a specific porosity. researchgate.net This porous structure can then be loaded with a therapeutic agent. mdpi.com The release of the drug from the polymer matrix is governed by diffusion through these pores. A more densely cross-linked network, achieved by a higher concentration of this compound, would result in smaller pores and a slower, more sustained release of the drug. Conversely, a lower degree of cross-linking would lead to larger pores and a faster release rate. This ability to tune the release kinetics by controlling the polymer network architecture makes this compound a valuable component in the design of advanced controlled release systems. specialchem.comnih.gov

Macroporous scaffolds are essential in tissue engineering as they provide a three-dimensional framework that supports cell growth and tissue formation. google.com The size and interconnectivity of the pores are critical for nutrient transport and cell migration. researchgate.net A study on the fabrication of biodegradable scaffolds utilized Dipentaerythritol penta-/hexa-acrylate (DPEHA) in combination with pentaerythritol tetrakis(3-mercaptopropionate) to create a macroporous structure via a technique involving high internal phase emulsions (HIPEs). researchgate.netsemanticscholar.org

In this research, the pore size of the resulting poly(TT/DPEHA) HIPEs was successfully controlled by varying the concentration of a surfactant, with pore sizes ranging from approximately 51 to 131 micrometers. researchgate.netsemanticscholar.org The study also investigated the effect of incorporating hydroxyapatite (B223615) (HA), a mineral component of bone, into the scaffold. semanticscholar.org The inclusion of HA was found to significantly enhance the mechanical properties of the scaffold, such as the maximum stress and compressive modulus. semanticscholar.org Furthermore, the research demonstrated that the poly(TT/DPEHA) HIPEs with HA supported cell attachment and proliferation, indicating their suitability for biomaterial applications in tissue regeneration. semanticscholar.org

Table 2: Effect of Hydroxyapatite (HA) Content on Mechanical Properties of Poly(TT/DPEHA) HIPEs Scaffolds

| HA Content (wt%) | Maximum Stress (MPa) | Compressive Modulus (MPa) |

| 0 | 0.04 ± 0.01 | 0.19 ± 0.02 |

| 1 | 0.05 ± 0.01 | 0.25 ± 0.03 |

| 3 | 0.07 ± 0.01 | 0.35 ± 0.04 |

| 5 | 0.10 ± 0.02 | 0.51 ± 0.05 |

Data adapted from a study on poly(TT/DPEHA) HIPEs scaffolds, showing a significant enhancement in mechanical properties with the addition of HA up to 5% by weight. semanticscholar.org

The surface properties of a biomaterial play a crucial role in its interaction with biological systems. nih.gov Modifying the surface of a material can improve its biocompatibility and promote favorable cellular responses. nih.gov A technique known as photoembossing has been used to create micro-structured surfaces on polymer films, and this method has been explored for biomedical applications using Dipentaerythritol penta-/hexa-acrylate (DPPHA). nih.gov

In one study, photopolymer blends containing poly(methyl methacrylate) as a binder and DPPHA as a monomer were used to create films with surface relief structures. nih.gov The biocompatibility of these films was evaluated by culturing human umbilical vein endothelial cells (HUVECs) on their surfaces. nih.gov The results showed that the films containing DPPHA exhibited enhanced cell adhesion compared to plain poly(methyl methacrylate) films. nih.gov Furthermore, when the films were textured with micro-patterns, the cells showed alignment along the direction of the surface features. nih.gov This research demonstrates that this compound can be used to modify the surface of polymer films in a way that positively influences cell behavior, which is a key objective in the field of tissue engineering and the development of biocompatible materials. nih.gov

Advanced Dental Materials Research

In the field of dentistry, the durability and longevity of adhesive bonds are of paramount importance for the success of restorative treatments. nih.gov A phosphorylated derivative of this compound, known as Dipentaerythritol penta-acrylate phosphate (PENTA), has been incorporated into dental adhesives to enhance their bonding performance. acs.org This functional monomer is designed to create a strong and stable interface between the dental restorative material and the tooth structure. nih.gov

PENTA contributes to a durable bond through both micromechanical and chemical interactions. nih.gov Its multiple reactive vinyl groups allow for extensive cross-linking within the adhesive resin, creating a robust polymer network. nih.gov The phosphate group, on the other hand, is capable of chemically bonding to the calcium ions present in the hydroxyapatite of the tooth structure. acs.org This dual mechanism of adhesion results in a more reliable and long-lasting bond. Research has shown that primers containing PENTA can effectively bond methacrylate-based resins to zirconia, a common material for dental crowns, with shear bond strengths that are dependent on the concentration of PENTA in the primer. acs.org One study demonstrated that a primer with 15 wt% PENTA achieved a significantly higher shear bond strength to zirconia compared to a control group with no PENTA. acs.org

Table 3: Shear Bond Strength of Methacrylate (B99206) Resin to Zirconia Using PENTA-Containing Primers

| PENTA Concentration (wt%) | Mean Shear Bond Strength (MPa) | Standard Deviation |

| 0 (Control) | 1.8 | 0.7 |

| 5 | 11.2 | 3.5 |

| 10 | 14.5 | 3.9 |

| 15 | 17.6 | 4.2 |

| 20 | 16.9 | 4.1 |

| 30 | 16.5 | 3.8 |

Data adapted from a study evaluating the efficacy of experimental PENTA-containing primers in improving resin-Y-TZP bond strength. acs.org

Additive Manufacturing and 3D Printing Technologies

The unique properties of this compound, particularly its rapid polymerization and ability to form robust crosslinked structures, have made it a suitable material for advanced additive manufacturing processes. It is a key ingredient in photopolymerizable resins used in various 3D printing technologies.

This compound is a common component in photopolymerizable resins for vat polymerization techniques such as stereolithography (SLA) and digital light processing (DLP) smolecule.com. In these processes, a liquid resin is selectively cured layer-by-layer by a light source to build a three-dimensional object. The high number of acrylate functional groups in DPEPA allows for rapid and efficient crosslinking upon exposure to UV light, which is essential for the high resolution and fast printing speeds characteristic of these technologies.

The inclusion of DPEPA contributes to the mechanical properties of the final printed object, such as hardness and chemical resistance smolecule.com. Recent research has explored the synthesis of antimicrobial vitrimers using this compound for use in LCD-based 3D printing. These materials exhibit properties like self-welding, reprocessability, and shape memory, opening up new possibilities for functional 3D printed objects in areas like medical facilities researchgate.netnih.gov. The development of such advanced resins is critical, as the lack of biocompatible and non-toxic resins is a significant challenge in the biomedical and pharmaceutical applications of DLP printing nih.gov.

Volumetric additive manufacturing (VAM), also known as volumetric 3D printing, is a revolutionary technique that solidifies an entire 3D object from a photosensitive resin simultaneously, rather than layer-by-layer nih.govrsc.org. This method allows for incredibly rapid printing of macroscale objects rsc.orgucl.ac.uk. This compound-based resins are among the petrochemical resins commonly used for this advanced technology nih.govrsc.org.

In VAM, a rotating vat of photosensitive resin is illuminated with dynamically changing light patterns from multiple angles. This builds up a three-dimensional energy dose that cures the desired volume of resin in seconds nih.govrsc.org. The properties of DPEPA, such as its high reactivity, are well-suited for this process, which relies on the thresholded response of the resin to light-induced polymerization nih.gov. The use of DPEPA in these resins demonstrates the versatility of this compound in cutting-edge rapid prototyping techniques that overcome many of the limitations of traditional layer-based 3D printing advancedsciencenews.com.

Development of Bio-Based Photocurable Systems for Sustainable Fabrication

The transition towards a circular economy has spurred significant research into renewable materials for advanced manufacturing techniques like 3D printing. researchgate.net In this context, bio-based photocurable resins are gaining prominence as sustainable alternatives to conventional fossil-based materials. upc.eduaccscience.com this compound (DPEPA) is a key compound in the formulation of these green resins, often derived from the chemical modification of vegetable oils. nih.gov Its high acrylate functionality makes it an efficient crosslinking agent in ultraviolet (UV) curing processes, contributing to the rapid and energy-efficient fabrication of complex structures.

Recent studies have demonstrated the successful use of DPEPA in the synthesis of antimicrobial vitrimers for liquid crystal display (LCD) 3D printing. nih.gov Vitrimers are a class of polymers that combine the properties of thermosets and thermoplastics, allowing for reprocessing and reshaping. nih.gov In these formulations, DPEPA is copolymerized with other bio-based monomers, such as 2-hydroxy-3-phenoxypropyl acrylate (derived from glycerol, a biodiesel byproduct), to create resins with reduced viscosity and shrinkage, and increased flexibility in the cured polymer. nih.gov The resulting materials not only exhibit thermoresponsive shape memory but also possess high antimicrobial activity, making them suitable for applications in medical devices and other areas where microbial contamination is a concern. nih.govresearchgate.net

The incorporation of DPEPA and other bio-based monomers contributes to a higher bio-based content in the final resin, moving the industry closer to sustainable manufacturing practices. Research has led to the development of photopolymer resins with bio-based content ranging from 34% to 67%, which are readily polymerizable via UV-laser-based stereolithography (SLA). researchgate.net The high crosslinking density afforded by DPEPA results in stiff and thermally resilient 3D printed objects with high resolution and excellent surface finish, comparable to those produced with non-renewable commercial resins. researchgate.net

Below is a table summarizing the composition and properties of a bio-based photocurable resin containing this compound.

| Component | Function | Resulting Property |

| This compound (DPEPA) | High-functionality crosslinker | High crosslink density, thermal stability, hardness |

| 2-hydroxy-3-phenoxypropyl acrylate | Bio-based comonomer and reactive diluent | Reduced viscosity, increased flexibility |

| Photoinitiator | Initiates polymerization upon UV exposure | Rapid curing |

Application in Shape Memory Polymer Microarchitecture Fabrication

Shape memory polymers (SMPs) are smart materials capable of returning from a temporary, deformed shape to their original, permanent shape upon the application of an external stimulus, such as heat. researchgate.net The highly crosslinked network structure is fundamental to the shape memory effect, and this compound, with its five reactive acrylate groups, is an effective crosslinker for creating robust SMPs. smolecule.com The covalent crosslinks formed by DPEPA establish the permanent shape of the polymer network.

In the fabrication of SMP microarchitectures, particularly through high-resolution 3D printing techniques like digital light processing (DLP) and direct laser writing (DLW), the composition of the photocurable resin is critical. Research has shown that polyurethane-based systems crosslinked with pentaerythritol, a structural precursor to DPEPA, exhibit excellent shape memory properties, including high shape recovery ratios of up to 94% after multiple cycles. researchgate.net The high crosslinking density provided by these multi-functional crosslinkers is directly responsible for the superior shape recovery. researchgate.net

The versatility of DPEPA as a crosslinker allows for the tuning of the thermomechanical properties of the resulting SMP. By adjusting the concentration of DPEPA in the resin formulation, the crosslink density can be controlled, which in turn influences the glass transition temperature (Tg) of the polymer. The Tg is the critical temperature at which the polymer transitions from a rigid, glassy state to a soft, rubbery state, enabling the shape change.

A study on acrylate-endcapped urethane-based precursors demonstrated that star-shaped polymers, utilizing a pentaerythritol core, lead to excellent shape-memory properties with shape recovery ratios between 88% and 100% and shape fixity ratios ranging from 78% to 99.5%. uhasselt.benih.gov These materials have shown potential for processing via various additive manufacturing techniques, retaining their shape-memory effect in the final printed microstructures. uhasselt.benih.gov Vitrimers synthesized with DPEPA also exhibit thermoresponsive shape memory, capable of maintaining two permanent shapes. nih.gov

The table below outlines the key parameters in the fabrication of shape memory polymer microarchitectures using DPEPA.

| Parameter | Role of this compound | Effect on Shape Memory Properties |

| Crosslink Density | DPEPA's high functionality leads to a high density of covalent crosslinks. | Determines the stability of the permanent shape and enhances shape recovery. |

| Glass Transition Temperature (Tg) | The degree of crosslinking influences the polymer's Tg. | Defines the actuation temperature for the shape memory effect. |

| Mechanical Properties | Contributes to the stiffness and strength of the polymer in its glassy state. | Ensures the temporary shape is stable until recovery is triggered. |

Polymeric Dyes and Textile Applications

Synthesis of UV-Curable Polymeric Dyes for Textile Coating

The development of functional textiles with enhanced properties is a growing area of research. UV-curable coatings offer an environmentally friendly and efficient method for applying functional finishes to textiles. This compound can be a crucial component in the synthesis of UV-curable polymeric dyes for textile coatings. Its high reactivity allows for rapid curing at low temperatures, which is advantageous for heat-sensitive textile substrates.

While the direct synthesis of a polymeric dye molecule incorporating DPEPA is a specialized area, a more common approach involves formulating a UV-curable coating that encapsulates or is blended with a dye. In such a system, DPEPA acts as a crosslinking agent that forms a durable, transparent film on the textile surface, trapping the dye within the polymer matrix. This approach can be used to impart vibrant, long-lasting color to fabrics.

A recent study detailed a method for creating functional cotton fabrics using a reactive coating based on a derivative of DPEPA, specifically this compound-branched poly(ethyleneimine) (5Acl-BPEI). researchgate.net This demonstrates the potential for DPEPA-based systems to be applied to textiles to impart specific functionalities. By incorporating dye molecules into such a reactive coating formulation, a UV-curable polymeric dye system could be realized. The DPEPA would ensure strong adhesion of the coating to the fabric and provide a protective layer for the dye.

Investigation of Cross-Linking with Textile Substrates for Enhanced Fastness

The durability of color on a textile, known as color fastness, is a critical quality parameter. textileengineering.netunnatisilks.com It refers to the resistance of the color to fading or bleeding when exposed to various conditions such as washing, rubbing, light, and perspiration. textileengineering.netunnatisilks.com The use of this compound in textile coatings can significantly enhance color fastness by creating a robust, crosslinked network that encapsulates the dye and strongly adheres to the textile fibers.

The mechanism for enhanced fastness involves the formation of covalent bonds between the DPEPA in the coating and the functional groups present on the surface of the textile fibers, such as the hydroxyl groups in cotton. wordpress.com During the UV curing process, the acrylate groups of DPEPA polymerize to form the coating matrix, while some may also react with the substrate, creating a durable bond. This cross-linking action effectively locks the dye onto the fabric, preventing it from being easily removed during washing or rubbing.

Research on crosslinking acrylic fibers with agents like pentaerythritol has shown improvements in the thermal and mechanical stability of the fibers. researchgate.net This principle can be extended to DPEPA-based coatings, where the high degree of crosslinking not only improves the fastness of the dye but also enhances other fabric properties such as wrinkle resistance and durability. The protective polymeric layer formed by the DPEPA-containing coating can also improve lightfastness by shielding the dye molecules from degradation by UV radiation. ctnbee.com

The table below summarizes the effect of DPEPA-based crosslinking on the fastness properties of textile substrates.

| Fastness Property | Mechanism of Enhancement by this compound |

| Wash Fastness | Forms a durable, insoluble polymer network that entraps the dye and bonds to the fabric, preventing the dye from leaching out in water. |

| Rub Fastness | Creates a smooth, tough surface coating that reduces the mechanical abrasion and transfer of dye particles. |

| Light Fastness | The crosslinked polymer matrix can absorb or scatter UV radiation, protecting the dye molecules from photodegradation. |

Analytical and Characterization Methodologies for Dipentaerythritol Pentaacrylate and Its Polymers

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and functional groups present in DTPA and for tracking the chemical transformations that occur during polymerization.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Structure and Conversion Studies

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups and to monitor the extent of polymerization of Dipentaerythritol (B87275) pentaacrylate. The FTIR spectrum of the DTPA monomer exhibits characteristic absorption bands corresponding to its molecular structure. The polymerization process, typically initiated by UV radiation or other means, can be monitored by observing the decrease in the intensity of the acrylate (B77674) double bond peaks. nih.gov

Key characteristic peaks for DTPA and their changes during polymerization include:

C=O Stretching: A strong absorption band is typically observed around 1724 cm⁻¹, which is characteristic of the carbonyl group in the acrylate ester. researchgate.net

C=C Stretching: The presence of the acrylate double bond is identified by a peak around 1635 cm⁻¹.

C-H Bending: A peak at approximately 810 cm⁻¹ corresponds to the twisting and wagging vibrations of the C-H bonds of the double bond.

C-O Stretching: Bands in the region of 1270-1190 cm⁻¹ are attributed to the C-O stretching of the ester group.

During polymerization, the peaks associated with the acrylate double bonds (around 1635 cm⁻¹ and 810 cm⁻¹) decrease in intensity as the monomer is converted into a polymer. The degree of conversion can be quantified by monitoring the change in the area of these peaks relative to an internal standard peak that remains unchanged during the reaction, such as the carbonyl peak at 1724 cm⁻¹. researchgate.net This allows for real-time analysis of the polymerization kinetics. Furthermore, FTIR can be used to characterize the final polymer, confirming the disappearance of the reactive double bonds and the integrity of the polymer backbone. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Copolymerization Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the detailed structural analysis of molecules. In the context of Dipentaerythritol pentaacrylate, both ¹H NMR and ¹³C NMR provide valuable information about the molecular structure. When DTPA is used in copolymerization reactions, NMR is instrumental in confirming the incorporation of the DTPA monomer into the copolymer chain. utwente.nl

¹H NMR: The proton NMR spectrum of DTPA shows characteristic signals for the vinyl protons of the acrylate groups, typically in the range of 5.8-6.4 ppm. The methylene (B1212753) protons of the polyol backbone appear at different chemical shifts. In a copolymer, the disappearance or significant reduction of the vinyl proton signals confirms the successful polymerization of the acrylate groups. New signals corresponding to the saturated polymer backbone will also appear.

¹³C NMR: The carbon NMR spectrum provides complementary information. chemicalbook.com The carbonyl carbons of the ester groups and the carbons of the vinyl groups have distinct chemical shifts. nih.gov In a copolymer, the analysis of the ¹³C NMR spectrum can confirm the presence of the DTPA-derived repeating units and provide insights into the microstructure of the copolymer, such as the sequence distribution of the different monomer units. utwente.nl

By analyzing the NMR spectra of the resulting copolymer and comparing them to the spectra of the individual monomers, researchers can unequivocally confirm the formation of the copolymer and gain insights into its composition and structure. utwente.nl

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical Affinity

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. For polymers derived from this compound, XPS is particularly useful for analyzing the surface chemistry, which is critical for applications such as coatings and adhesives. nih.gov

XPS analysis of a DTPA-based polymer surface can provide:

Elemental Composition: It can accurately determine the atomic concentrations of carbon, oxygen, and any other elements present on the surface.

Chemical State Analysis: High-resolution XPS spectra of individual elements, such as the C 1s and O 1s regions, can be deconvoluted to identify different chemical states. For instance, the C 1s spectrum can distinguish between C-C/C-H bonds in the polymer backbone, C-O bonds of the ether and ester linkages, and O-C=O of the ester groups. This provides detailed information about the surface functional groups.

Chemical Affinity Studies: XPS is used to investigate the chemical interactions between a DTPA-based polymer and a substrate. nih.gov For example, in dental applications, XPS can be used to study the chemical bonding between a DTPA-containing adhesive and a zirconia surface. nih.gov By analyzing the changes in the binding energies of elements like Zr, O, and P (if a phosphate-containing monomer is also used), the formation of chemical bonds at the interface can be confirmed. nih.gov

Chromatographic Separation and Identification

Chromatographic techniques are essential for separating complex mixtures and are therefore vital for assessing the purity of this compound and for analyzing its polymeric products.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. For this compound, which is often a mixture of tetra-, penta-, and hexa-acrylates, HPLC is the method of choice for determining its purity and for profiling any impurities. polysciences.comsigmaaldrich.comsigmaaldrich.com

A typical HPLC method for the analysis of DTPA involves:

Stationary Phase: A reverse-phase column, such as a C18 column, is commonly used. sielc.comresearchgate.net

Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) and water is often employed. sielc.com The composition of the mobile phase can be adjusted (gradient elution) to achieve optimal separation of the different acrylate esters and any impurities. For mass spectrometry detection, a volatile acid like formic acid is used instead of phosphoric acid. sielc.com

Detection: A UV detector is suitable for detecting the acrylate chromophores. A refractive index detector can also be used. researchgate.net

HPLC can effectively separate the different acrylate esters of dipentaerythritol, allowing for the quantification of the main component (pentaacrylate) and the identification of related substances such as the tetra- and hexa-acrylate forms. polysciences.com This is crucial for quality control, as the relative amounts of these components can significantly affect the properties of the final polymer. HPLC is also used to monitor the synthesis of DTPA and to purify the final product. google.comresearchgate.net

Table 1: HPLC Method Parameters for this compound Analysis sielc.comsielc.com

| Parameter | Description |

| Column | Newcrom R1 or similar C18 reverse-phase column |

| Mobile Phase | Acetonitrile (MeCN) and water, with phosphoric acid or formic acid |

| Detection | UV or Mass Spectrometry (MS) |

| Application | Purity assessment, impurity profiling, and preparative separation |

Supercritical Fluid Chromatography (SFC) for Trace Component Analysis

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. wikipedia.org SFC offers several advantages over HPLC, including faster separations, higher efficiency, and reduced use of organic solvents, making it a "greener" alternative. nih.govchromatographytoday.comtechnologynetworks.com It is particularly well-suited for the analysis of complex mixtures and for the separation of thermally labile or high-molecular-weight compounds. wikipedia.orgmdpi.com

For the analysis of this compound and its related compounds, SFC can be a powerful tool for:

Trace Component Analysis: Due to its high resolution, SFC can be used to detect and quantify trace impurities that may not be easily resolved by HPLC.

Separation of Oligomers: In the analysis of DTPA-based polymers, SFC can be used to separate low-molecular-weight oligomers, providing insights into the initial stages of polymerization.

Chiral Separations: While not directly applicable to achiral DTPA, SFC is a leading technique for the separation of chiral molecules, which could be relevant if DTPA were to be copolymerized with a chiral monomer. wikipedia.orgmdpi.com